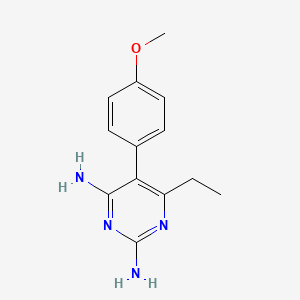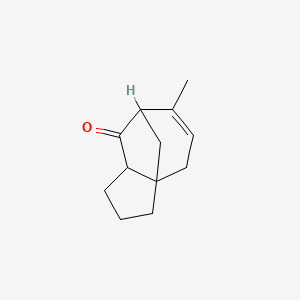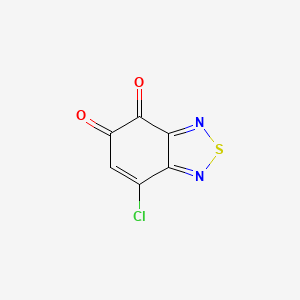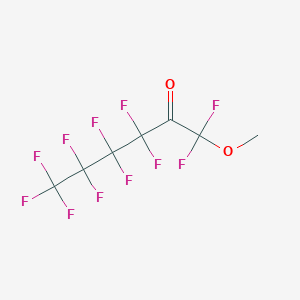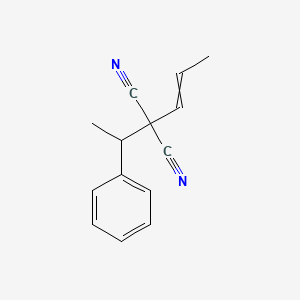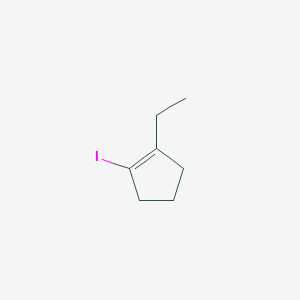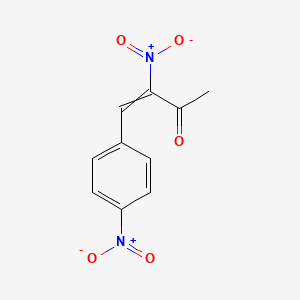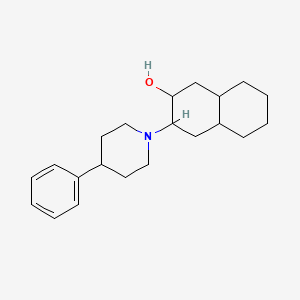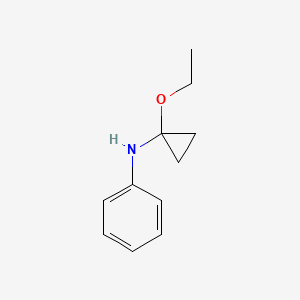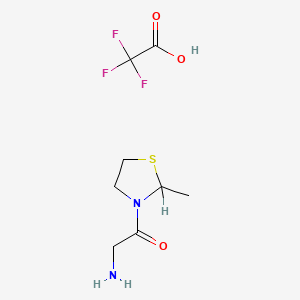
3-Glycyl-2-methylthiazolidine trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Glycyl-2-methylthiazolidine trifluoroacetate is a compound that belongs to the thiazolidine family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Glycyl-2-methylthiazolidine trifluoroacetate typically involves the reaction of 2-methylthiazolidine with glycine in the presence of trifluoroacetic acid. The reaction conditions often include the use of a solvent such as ethanol or water, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as dicarbethoxydihydrocollidine (DDC) or trifluoromethanesulfonic acid (TfOH) supported on silica can enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Glycyl-2-methylthiazolidine trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used to replace the trifluoroacetate group.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted thiazolidine compounds.
Applications De Recherche Scientifique
3-Glycyl-2-methylthiazolidine trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Glycyl-2-methylthiazolidine trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may influence oxidative stress and inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthiazolidine: A precursor in the synthesis of 3-Glycyl-2-methylthiazolidine trifluoroacetate.
Thiazolidinediones: A class of compounds with a similar thiazolidine ring structure, used in the treatment of type 2 diabetes.
Thiazolidin-4-ones: Compounds with a thiazolidine ring and a carbonyl group at the fourth position, known for their diverse biological activities.
Uniqueness
This compound is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
107321-75-5 |
|---|---|
Formule moléculaire |
C8H13F3N2O3S |
Poids moléculaire |
274.26 g/mol |
Nom IUPAC |
2-amino-1-(2-methyl-1,3-thiazolidin-3-yl)ethanone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2OS.C2HF3O2/c1-5-8(2-3-10-5)6(9)4-7;3-2(4,5)1(6)7/h5H,2-4,7H2,1H3;(H,6,7) |
Clé InChI |
KINHKSMRRBECHO-UHFFFAOYSA-N |
SMILES canonique |
CC1N(CCS1)C(=O)CN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexanecarboxylic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B14314831.png)
![2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14314836.png)
![N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide](/img/structure/B14314850.png)
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide](/img/structure/B14314861.png)

